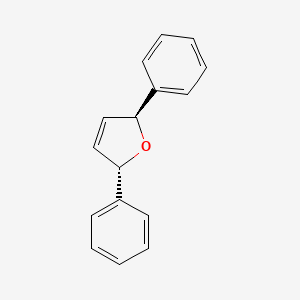
5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a tetrahydrofuran ring fused to a dihydropyrimidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It is explored for use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran Derivatives: Compounds like 2,2,5,5-tetramethyltetrahydrofuran share the tetrahydrofuran ring structure but differ in their functional groups and overall properties.
Dihydropyrimidinones: Other dihydropyrimidinone derivatives may have different substituents, affecting their chemical behavior and applications.
Uniqueness
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the combination of the tetrahydrofuran ring and the thioxo-dihydropyrimidinone structure.
Propriétés
Numéro CAS |
61079-56-9 |
|---|---|
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
5-(oxolan-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O2S/c11-7-5(4-9-8(13)10-7)6-2-1-3-12-6/h4,6H,1-3H2,(H2,9,10,11,13) |
Clé InChI |
WBAWFFDQWTXFLT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=CNC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)
![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)

![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)




![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)


